Dyrk1A-IN-1 (Harmine): A Technical Guide for Researchers
Dyrk1A-IN-1 (Harmine): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dyrk1A-IN-1, identified here as the well-characterized β-carboline alkaloid, Harmine (B1663883). Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, and Down syndrome. Harmine has emerged as a potent, ATP-competitive inhibitor of DYRK1A, demonstrating significant potential in preclinical research. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for essential assays and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction to Harmine
Harmine is a naturally occurring β-carboline alkaloid found in various plants, most notably Peganum harmala and Banisteriopsis caapi.[1] It is a reversible inhibitor of monoamine oxidase A (MAO-A) and a potent inhibitor of DYRK1A.[1] Its ability to cross the blood-brain barrier and modulate the activity of DYRK1A has made it a valuable tool for studying the roles of this kinase in neurological disorders.[2] DYRK1A is overexpressed in the brains of individuals with Down syndrome and Alzheimer's disease, where it is believed to contribute to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (NFTs), as well as the processing of amyloid precursor protein (APP).[3][4][5] By inhibiting DYRK1A, Harmine offers a therapeutic strategy to mitigate these pathological processes.
Chemical and Physical Properties
Harmine is a tricyclic compound with a distinct β-carboline core. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | [6] |
| Synonyms | Banisterine, Telepathine, Yageine | [1] |
| CAS Number | 442-51-3 | [7] |
| Molecular Formula | C₁₃H₁₂N₂O | [7] |
| Molecular Weight | 212.25 g/mol | [7] |
| Appearance | Solid | [6] |
| Melting Point | 264 - 265 °C | [6] |
| Solubility | Soluble in DMSO to 100 mM | [8] |
| LogP | 3.56 | [6] |
Mechanism of Action
Harmine functions as a potent, ATP-competitive inhibitor of DYRK1A.[9] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[9] The binding of Harmine to DYRK1A involves hydrogen bond interactions with the side chain of Lys188 and the backbone of Leu241 within the kinase domain.[3] This inhibition of DYRK1A activity has several downstream consequences relevant to Alzheimer's disease pathology:
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Inhibition of Tau Phosphorylation: DYRK1A directly phosphorylates tau protein at multiple sites, priming it for further phosphorylation by other kinases like GSK-3β, which leads to the formation of NFTs.[3][10] Harmine has been shown to inhibit this DYRK1A-mediated phosphorylation of tau.[10]
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Modulation of APP Processing: DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing and lead to the production of amyloid-beta (Aβ) peptides.[3][5] Inhibition of DYRK1A by Harmine may therefore reduce Aβ production.
The signaling pathway illustrating the role of DYRK1A in Alzheimer's disease and the inhibitory action of Harmine is depicted below.
Quantitative Data
In Vitro Potency and Selectivity
Harmine demonstrates potent inhibition of DYRK1A and selectivity over other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| DYRK1A | 33 - 80 | [11][12] |
| DYRK1B | 166 | |
| DYRK2 | 900 - 1900 | [12] |
| DYRK3 | 800 | [12] |
| DYRK4 | 80,000 | |
| PIM3 | 4,300 | [8] |
| CK1 | 1,500 | [8] |
Note: IC₅₀ values can vary depending on the assay conditions.
A kinome scan of Harmine at a concentration of 10 µM revealed inhibition of 17 kinases in addition to DYRK1A, indicating some off-target activity.[3][13]
Cellular Activity
In cellular assays, Harmine effectively inhibits DYRK1A-mediated events.
| Assay | Cell Line | Effect | IC₅₀ | Reference |
| Tau Phosphorylation | H4 Neuroglioma | Inhibition of pTau | ~800 nM | [10] |
| Substrate Phosphorylation | Cultured Cells | Inhibition | 48 nM | |
| Cell Viability | H4 Neuroglioma | Cytotoxicity | 12 µM | [10] |
In Vivo Efficacy and Pharmacokinetics
Studies in animal models of Alzheimer's disease have demonstrated the potential of Harmine to mitigate disease pathology.
| Animal Model | Treatment | Outcome | Reference(s) |
| APP/PS1 Transgenic Mice | Oral administration | Improved spatial learning and memory | [7] |
| Aged Rats | Treatment | Enhanced short-term memory | [7] |
| Scopolamine-induced amnesia in mice | Treatment | Alleviated cognitive dysfunction | [7] |
Pharmacokinetic studies in rats have shown that Harmine has low oral bioavailability (around 3-5%).[11] After oral administration of 40 mg/kg, the maximum plasma concentration (Cmax) was 67.05 ± 34.29 ng/mL, and the time to reach Cmax (Tmax) was 0.56 ± 0.13 hours.[11]
Experimental Protocols
In Vitro DYRK1A Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of Harmine against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
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Kinase substrate (e.g., Woodtide peptide)
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ATP solution
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[γ-³²P]ATP
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Harmine stock solution (in DMSO)
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Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
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P81 phosphocellulose paper
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Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Harmine in kinase reaction buffer.
-
In a reaction plate, add the diluted Harmine or vehicle (DMSO) to the wells.
-
Add the recombinant DYRK1A enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the ATP/substrate mixture by combining the kinase substrate, ATP, and [γ-³²P]ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the reaction plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Harmine concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cellular Tau Phosphorylation Assay
This protocol describes how to assess the effect of Harmine on tau phosphorylation in a cellular context using the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Harmine stock solution (in DMSO)
-
Okadaic acid (phosphatase inhibitor to induce hyperphosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate SH-SY5Y cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Pre-treat the cells with various concentrations of Harmine or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce tau hyperphosphorylation by adding Okadaic acid (e.g., 20-100 nM) to the cell culture medium and incubate for an appropriate duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C. Also, probe for a loading control like β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of Harmine on tau phosphorylation.
In Vivo Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol outlines its use to evaluate the in vivo efficacy of Harmine.
Materials:
-
Circular water tank (e.g., 1.2-1.5 m in diameter)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
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Animal subjects (e.g., APP/PS1 transgenic mice)
-
Harmine solution for administration (e.g., in saline with a vehicle)
Procedure:
1. Acclimation and Habituation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before each session.
-
Handle the mice for a few days prior to the start of the experiment.
2. Cued Training (Visible Platform):
-
Conduct 1-2 days of cued training where the platform is visible (e.g., marked with a flag) and moved to a different quadrant for each trial. This ensures the mice are not visually impaired and can learn the basic task of finding the platform to escape the water.
3. Acquisition Phase (Hidden Platform):
-
The platform is submerged and placed in a fixed location in one of the quadrants for the entire acquisition phase (e.g., 5-7 days).
-
Administer Harmine or vehicle to the mice at a predetermined time before each daily session (e.g., 30-60 minutes prior to testing).
-
Each day, each mouse performs a set number of trials (e.g., 4 trials) starting from different, quasi-random positions.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path length using the video tracking software.
-
If a mouse does not find the platform within the allotted time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.
4. Probe Trial:
-
24 hours after the final acquisition trial, conduct a probe trial where the platform is removed from the tank.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
The video tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. This measures spatial memory retention.
5. Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory.
-
Compare the performance of the Harmine-treated group with the vehicle-treated group using appropriate statistical tests.
Conclusion
Harmine is a valuable research tool for investigating the role of DYRK1A in health and disease. Its potent and relatively selective inhibition of DYRK1A makes it suitable for both in vitro and in vivo studies aimed at understanding the pathological mechanisms of neurodegenerative disorders like Alzheimer's disease. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing Harmine in their experimental designs. However, it is crucial to consider its off-target effects, particularly on MAO-A, and to include appropriate controls in all experiments. Further research into more selective DYRK1A inhibitors based on the Harmine scaffold is an active area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 5. Frontiers | Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis [frontiersin.org]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
